molecular formula C5H4BrNOS B184387 5-Bromo-2-methylthiazole-4-carbaldehyde CAS No. 221558-28-7

5-Bromo-2-methylthiazole-4-carbaldehyde

Cat. No. B184387
CAS RN: 221558-28-7
M. Wt: 206.06 g/mol
InChI Key: OUQBLRHOOXUPAB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOS. It has a molecular weight of 206.06 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The ring also contains a bromine atom and a carbaldehyde group .


Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives

    5-Bromo-2-methylthiazole-4-carbaldehyde is used as a precursor in the synthesis of various novel compounds. For example, derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole were synthesized using a one-pot method involving 4-methylthiazole-5-carbaldehyde, showcasing the compound's utility in creating novel chemical entities (Nimbalkar et al., 2018).

  • Potential in Non-Linear Optic Applications

    Compounds derived from this compound show promise in non-linear optic applications. For instance, the synthesis of novel push-pull benzothiazole derivatives with reverse polarity, where these compounds are substituted at specific positions by strong electron-acceptor and electron-donor groups, indicates potential in this field (Hrobárik et al., 2004).

  • Formation of Complex Molecular Structures

    The molecule serves as a starting point for synthesizing more complex molecular structures, such as bipyrazoles, through a series of reactions under specific conditions. This indicates the compound's versatility in forming varied chemical structures with potential applications in different fields (Cuartas et al., 2017).

Material Science and Electronics

  • Contribution to Electronic Mobility

    Derivatives of this compound, such as compounds synthesized by condensation with 2-methylbenzothiazole, have been utilized in material science, especially concerning electronic mobility in dopant-free matrices (Tokarev et al., 2019).

  • Optical and Electrochemical Studies

    The compound's derivatives have been investigated for their photophysical properties, with studies showing that these derivatives exhibit luminescence with wavelengths depending on the substituents, indicating their potential in optoelectronics and photonics (Murai et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBLRHOOXUPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357286
Record name 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221558-28-7
Record name 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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